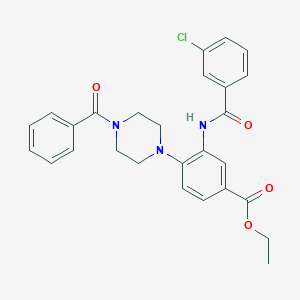![molecular formula C19H18F3NO3 B505852 3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B505852.png)
3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a complex organic compound that features both a trifluoromethyl group and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing technologies could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol. Substitution reactions could result in a wide variety of products depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The trifluoromethyl group is known to enhance the compound’s ability to interact with these targets, potentially increasing its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: This compound also contains a trifluoromethyl group and is used in similar applications.
(S)-Fluoxetine: Known for its use as an antidepressant, this compound features a trifluoromethyl group and has a similar mechanism of action.
Uniqueness
What sets 3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid apart is its combination of a trifluoromethyl group with a methylbenzyl group, which can result in unique chemical properties and potential applications. This combination can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C19H18F3NO3 |
|---|---|
Molecular Weight |
365.3g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
InChI |
InChI=1S/C19H18F3NO3/c1-12-5-7-13(8-6-12)9-14(10-17(24)25)18(26)23-16-4-2-3-15(11-16)19(20,21)22/h2-8,11,14H,9-10H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
ZSSHRUJUTAIOLP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B505769.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-chlorobenzamide](/img/structure/B505770.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[[5-(4-chlorophenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B505771.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B505777.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B505779.png)
![Ethyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B505780.png)
![Ethyl 5-[(3-chloro-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B505782.png)
![METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE](/img/structure/B505784.png)
![Methyl 4-(4-morpholinyl)-3-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B505786.png)
![Ethyl 4-(4-morpholinyl)-3-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B505787.png)
![Ethyl 3-[(4-isopropoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B505788.png)
![Methyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B505789.png)
![Methyl 3-[(4-chlorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B505792.png)
